
3-O-Methyl-D-glucosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Methyl-D-glucosamine is a derivative of D-glucosamine, a naturally occurring amino sugar. This compound is known for its role as an inhibitor of N-acetylglucosamine kinase, an enzyme involved in the phosphorylation of glucose. Unlike glucokinase, which is unaffected by this hexosamine, this compound specifically inhibits glucose phosphorylation by N-acetylglucosamine kinase .
Métodos De Preparación
The synthesis of 3-O-Methyl-D-glucosamine typically involves the selective functionalization of the hydroxyl groups on D-glucosamine. One common method includes the acylation of the 3-hydroxyl group of a 4,6-O-benzylidene acetal protected N-acetyl glucosamine derivative. This process involves several steps, including methyl glucosidation, transacetalization with an appropriate aldehyde dimethyl acetal, deacetylation, and finally, reaction with bromoacetic acid .
Análisis De Reacciones Químicas
3-O-Methyl-D-glucosamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The hydroxyl groups can be substituted with other functional groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-O-Methyl-D-glucosamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition, particularly N-acetylglucosamine kinase.
Medicine: Research has shown its potential in inhibiting glucose phosphorylation, which could have implications for metabolic studies.
Industry: It is used in the production of various biochemical products and as a precursor for other compounds
Mecanismo De Acción
The primary mechanism of action of 3-O-Methyl-D-glucosamine involves the inhibition of N-acetylglucosamine kinase. This enzyme catalyzes the phosphorylation of glucose, a key regulatory step in glucose metabolism. By inhibiting this enzyme, this compound affects the metabolic pathways involving glucose, potentially altering cellular processes .
Comparación Con Compuestos Similares
3-O-Methyl-D-glucosamine is unique compared to other similar compounds due to its specific inhibition of N-acetylglucosamine kinase. Similar compounds include:
Glucosamine: A naturally occurring amino sugar involved in the synthesis of glycosylated proteins and lipids.
N-Acetylglucosamine: Another derivative of glucosamine, commonly used in biochemical studies.
Alpha-Methyl-N-Acetyl-D-Glucosamine: A compound belonging to the class of N-acyl-alpha-hexosamines, used in various biochemical applications.
These compounds share structural similarities but differ in their specific biochemical roles and applications.
Propiedades
Fórmula molecular |
C7H15NO5 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-3-methoxyhexanal |
InChI |
InChI=1S/C7H15NO5/c1-13-7(4(8)2-9)6(12)5(11)3-10/h2,4-7,10-12H,3,8H2,1H3/t4-,5+,6+,7+/m0/s1 |
Clave InChI |
BKEFOISBTUIXFQ-BDVNFPICSA-N |
SMILES isomérico |
CO[C@H]([C@H](C=O)N)[C@@H]([C@@H](CO)O)O |
SMILES canónico |
COC(C(C=O)N)C(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5,7-Triazaspiro[3.5]nonan-6-one](/img/structure/B12845068.png)
![Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone](/img/structure/B12845069.png)
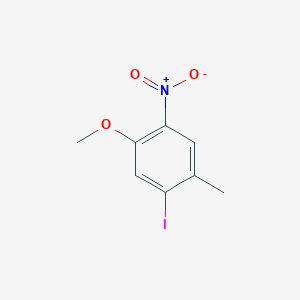
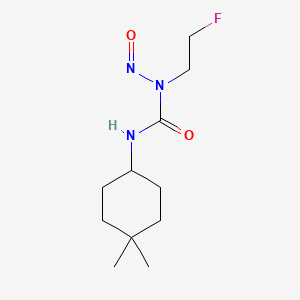

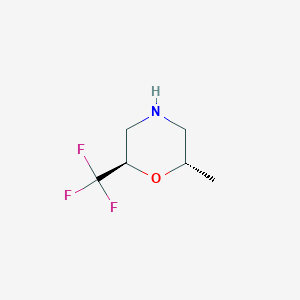
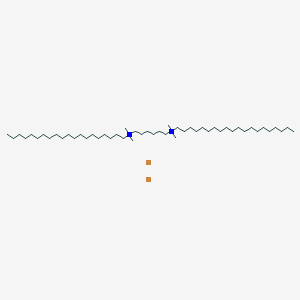
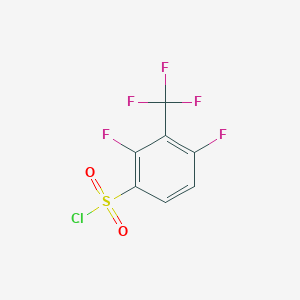
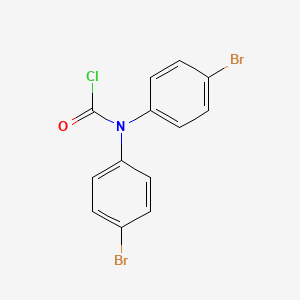
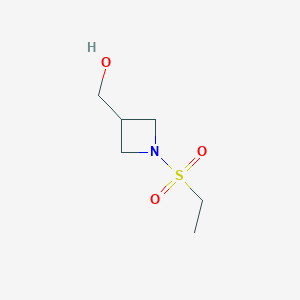

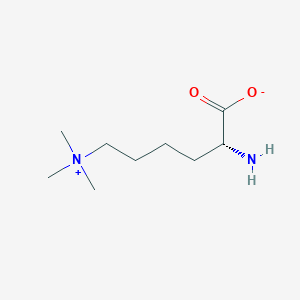
![(1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid](/img/structure/B12845121.png)
